(4E)-6-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-6-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one oxime is a complex organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core, a benzodioxin moiety, and an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-6-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one oxime typically involves multiple steps. One common approach is the condensation of 6-chloro-4H-chromen-4-one with 2,3-dihydro-1,4-benzodioxin-6-amine under acidic conditions to form the intermediate. This intermediate is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield the oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-6-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The chlorine atom on the chromenone ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted chromenone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (4E)-6-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one oxime involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The oxime group can also form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-4H-chromen-4-one: Lacks the benzodioxin and oxime groups.
2,3-dihydro-1,4-benzodioxin-6-amine: Lacks the chromenone core and oxime group.
4H-chromen-4-one oxime: Lacks the chlorine and benzodioxin groups.
Uniqueness
(4E)-6-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one oxime is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxime group, in particular, allows for unique interactions with biological targets, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C17H12ClNO4 |
---|---|
Molekulargewicht |
329.7 g/mol |
IUPAC-Name |
(NE)-N-[6-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C17H12ClNO4/c18-11-2-4-14-12(8-11)13(19-20)9-16(23-14)10-1-3-15-17(7-10)22-6-5-21-15/h1-4,7-9,20H,5-6H2/b19-13+ |
InChI-Schlüssel |
XDPIRDJCRJBJRK-CPNJWEJPSA-N |
Isomerische SMILES |
C1COC2=C(O1)C=CC(=C2)C3=C/C(=N\O)/C4=C(O3)C=CC(=C4)Cl |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO)C4=C(O3)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.